molecular formula C14H13F3O2 B13171509 4',4',7-Trifluoro-3,4-dihydrospiro[1-benzopyran-2,1'-cyclohexane]-4-one

4',4',7-Trifluoro-3,4-dihydrospiro[1-benzopyran-2,1'-cyclohexane]-4-one

Cat. No.: B13171509
M. Wt: 270.25 g/mol
InChI Key: HGAVWUIBJUDEEX-UHFFFAOYSA-N
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Description

4’,4’,7-Trifluoro-3,4-dihydrospiro[1-benzopyran-2,1’-cyclohexane]-4-one is a fluorinated organic compound characterized by its unique spiro structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’,4’,7-Trifluoro-3,4-dihydrospiro[1-benzopyran-2,1’-cyclohexane]-4-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a fluorinated benzopyran derivative with a cyclohexanone derivative in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dichloromethane or toluene to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

4’,4’,7-Trifluoro-3,4-dihydrospiro[1-benzopyran-2,1’-cyclohexane]-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

    Substitution: Fluorine atoms in the compound can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like sodium hydride (NaH) or organolithium compounds can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.

Scientific Research Applications

4’,4’,7-Trifluoro-3,4-dihydrospiro[1-benzopyran-2,1’-cyclohexane]-4-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated pharmaceuticals.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and receptor binding.

    Industry: It can be used in the production of advanced materials with specific properties, such as increased thermal stability or resistance to degradation.

Mechanism of Action

The mechanism of action of 4’,4’,7-Trifluoro-3,4-dihydrospiro[1-benzopyran-2,1’-cyclohexane]-4-one involves its interaction with molecular targets such as enzymes or receptors. The fluorine atoms in the compound can enhance binding affinity and selectivity, potentially leading to more effective inhibition or activation of biological pathways. The spiro structure also contributes to the compound’s unique reactivity and stability.

Comparison with Similar Compounds

Similar Compounds

  • 4,4,4-Trifluoro-1-(2-naphthyl)-1,3-butanedione
  • 4,4,4-Trifluoro-1-phenyl-1,3-butanedione
  • 2-Thenoyltrifluoroacetone

Uniqueness

4’,4’,7-Trifluoro-3,4-dihydrospiro[1-benzopyran-2,1’-cyclohexane]-4-one is unique due to its spiro structure, which imparts distinct chemical and physical properties

Properties

Molecular Formula

C14H13F3O2

Molecular Weight

270.25 g/mol

IUPAC Name

4',4',7-trifluorospiro[3H-chromene-2,1'-cyclohexane]-4-one

InChI

InChI=1S/C14H13F3O2/c15-9-1-2-10-11(18)8-13(19-12(10)7-9)3-5-14(16,17)6-4-13/h1-2,7H,3-6,8H2

InChI Key

HGAVWUIBJUDEEX-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCC12CC(=O)C3=C(O2)C=C(C=C3)F)(F)F

Origin of Product

United States

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